2-Biphenylmethanol

Description

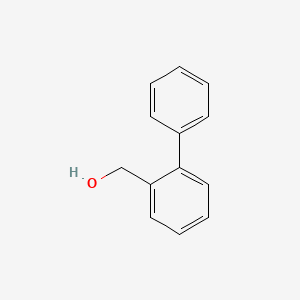

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTQADPEPIVMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031183 | |

| Record name | [1,1′-Biphenyl]-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2928-43-0, 41376-19-6 | |

| Record name | [1,1′-Biphenyl]-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2928-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002928430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041376196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1′-Biphenyl]-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Biphenylmethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenylmethanol, with the CAS number 2928-43-0 , is an aromatic alcohol that serves as a crucial building block in organic synthesis.[1][2] Its unique structural motif, featuring a hydroxylmethyl group ortho to a phenyl substituent on a benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in the preparation of a variety of more complex molecules. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, key applications in research and industry—particularly in drug development—and essential safety and handling information.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 2928-43-0 | [1][2] |

| Molecular Formula | C₁₃H₁₂O | [1][2] |

| Molecular Weight | 184.23 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [Thermo Fisher Scientific] |

| Melting Point | 45-51 °C | [Thermo Fisher Scientific] |

| Boiling Point | 96 °C at 0.04 mmHg | [Thermo Fisher Scientific] |

| Synonyms | [1,1'-Biphenyl]-2-ylmethanol, o-Phenylbenzyl alcohol, 2-(Hydroxymethyl)biphenyl | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches in organic chemistry. The most prominent methods involve the formation of the biphenyl linkage via cross-coupling reactions or the functionalization of a pre-existing biphenyl scaffold.

Grignard Reaction Approach

The Grignard reaction is a classic and versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, a Grignard reagent derived from a 2-halobiphenyl derivative can be reacted with a suitable source of formaldehyde.

Conceptual Workflow for Grignard-based Synthesis:

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocol (Illustrative):

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromobiphenyl in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed, resulting in the formation of 2-biphenylmagnesium bromide.

-

Reaction with Formaldehyde: Cool the Grignard reagent to 0 °C. Add a source of formaldehyde, such as paraformaldehyde or trioxane, portion-wise while maintaining the temperature.

-

Workup: After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Suzuki Coupling Reaction

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for the construction of biaryl systems.[3][4] This method can be adapted for the synthesis of this compound.

Conceptual Workflow for Suzuki Coupling-based Synthesis:

Caption: Suzuki coupling pathway for this compound synthesis.

Experimental Protocol (Illustrative):

-

Reaction Setup: In a round-bottom flask, combine 2-bromobenzyl alcohol, phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).

-

Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling nitrogen or argon through it for several minutes.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to obtain this compound.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a sterically demanding biphenyl framework, makes it a valuable synthon in the synthesis of various target molecules.

In a broader context of organic synthesis, this compound is utilized in the preparation of o-ethynylbiphenyl and o-alkynylstyrene derivatives. These products can then undergo further transformations, such as cycloaddition reactions, to generate complex polycyclic aromatic systems.

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene protons (CH₂), and a broad singlet for the hydroxyl proton (OH). The aromatic region will display complex splitting patterns due to the coupling between adjacent protons. The methylene protons typically appear as a singlet due to the absence of adjacent protons. The chemical shift of the hydroxyl proton is variable and depends on the concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbon atoms of the biphenyl framework and the methylene carbon. The number of signals in the aromatic region will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-O stretching vibration will appear in the fingerprint region, usually between 1000 and 1260 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: While comprehensive toxicological data is not extensively available, it is prudent to treat this compound as a potentially hazardous substance. It may cause skin and eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Handling: Handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.

-

Conclusion

This compound is a versatile and valuable building block in organic synthesis with significant potential in the development of new materials and pharmaceuticals. Its synthesis can be reliably achieved through established methods like the Grignard reaction and Suzuki coupling. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory. As research continues to uncover new applications for biphenyl-containing molecules, the importance of key intermediates like this compound is likely to grow.

References

- Google Patents. (n.d.). Preparation method of 2-methyl-3-biphenylmethanol.

-

PubChem. (n.d.). ([1,1'-Biphenyl]-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Applications of 2-Methyl-3-biphenylmethanol. Retrieved from [Link]

-

CORE. (2001). A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.

-

University of Liverpool IT Services. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

University of Liverpool. (n.d.). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Lab 5: NMR and IR spectra & vibrational analysis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

Sources

- 1. (1,1'-Biphenyl)-2-methanol | C13H12O | CID 76229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. file.medchemexpress.com [file.medchemexpress.com]

physicochemical properties of 2-Biphenylmethanol

An In-Depth Technical Guide to the Physicochemical Properties of 2-Biphenylmethanol

Foreword: A Molecule of Synthetic Versatility

In the landscape of synthetic chemistry and drug development, the true value of a chemical intermediate lies in its structural potential and predictable behavior. This compound (CAS No. 2928-43-0) emerges as a significant building block, offering a unique scaffold for the creation of complex molecular architectures.[1] Its biphenyl moiety combined with a reactive primary alcohol functional group makes it a versatile precursor for a range of derivatives, from novel pharmaceutical agents to specialized organic materials. This guide provides a comprehensive exploration of its core physicochemical properties, grounded in established analytical techniques. The methodologies detailed herein are designed not merely as instructions, but as self-validating systems to ensure the integrity and reproducibility of experimental outcomes—a cornerstone of rigorous scientific practice.

Section 1: Chemical Identity and Core Properties

This compound, also known as (2-phenylphenyl)methanol or o-phenylbenzyl alcohol, is an aromatic alcohol with a molecular formula of C₁₃H₁₂O and a molecular weight of approximately 184.23 g/mol .[1][2] At ambient temperature, it exists as a white to pale beige crystalline solid.[3][4] Understanding its fundamental properties is the first step in its effective application.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of this compound, providing a quick reference for researchers. Each parameter is critical for predicting the compound's behavior in various experimental settings, from reaction conditions to formulation.

| Property | Value | Source(s) |

| CAS Number | 2928-43-0 | [1][2][5] |

| Molecular Formula | C₁₃H₁₂O | [1][2] |

| Molecular Weight | 184.23 g/mol | [1][2] |

| Appearance | White to Pale Beige Crystalline Solid | [3][4][6] |

| Melting Point | 46-48 °C | [3][4] |

| Boiling Point | 96 °C @ 0.04 mmHg | [3][4] |

| Flash Point | > 112 °C (> 233.6 °F) | [4] |

| Predicted pKa | 14.25 ± 0.10 | [3] |

| Solubility | Slightly soluble in Chloroform, Methanol | [3] |

Structural and Electronic Considerations

The structure of this compound is foundational to its properties. The two phenyl rings are not coplanar due to steric hindrance, which influences its crystal packing and intermolecular interactions. The hydroxyl group is a key site for reactivity and also a hydrogen bond donor, modestly influencing its solubility in polar solvents. The predicted pKa of ~14.25 is typical for a primary alcohol, indicating it is a very weak acid.[3]

Section 2: The Spectroscopic Profile: A Fingerprint of Identity

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like this compound, a combination of NMR, IR, and mass spectrometry creates a unique "fingerprint." The consistency between these datasets serves as an internal validation of sample purity and identity.

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings, a characteristic singlet for the methylene (-CH₂) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl (-OH) proton itself, which can be exchanged with D₂O.[7][8]

-

Infrared (FT-IR): The IR spectrum provides confirmation of the key functional groups. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Sharp peaks in the 3000-3100 cm⁻¹ region correspond to aromatic C-H stretches, while peaks just below 3000 cm⁻¹ indicate aliphatic C-H stretches from the methylene group. A C-O stretching band would be expected around 1000-1100 cm⁻¹.[8]

-

Mass Spectrometry (MS): Electron impact mass spectrometry typically shows a strong molecular ion (M⁺) peak at an m/z of 184, confirming the molecular weight.[8][9] Common fragmentation patterns include the loss of water (M-18) and the loss of the CH₂OH group, leading to the biphenyl fragment.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound sample. This systematic approach ensures that each piece of data validates the others, leading to a trustworthy and complete profile of the material.

Caption: A standard workflow for the physicochemical characterization of this compound.

Section 3: Experimental Protocols for Core Properties

This section provides actionable, step-by-step protocols for determining the key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol: Melting Point Determination via Capillary Method

Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. This protocol uses a standard digital melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Scan (Optional but Recommended): Set a rapid heating ramp (~10-20 °C/min) to quickly determine an approximate melting range. This prevents excessive time spent on the precise measurement.

-

Precise Measurement: Using a fresh capillary, heat the block rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Data Acquisition: Decrease the heating rate to 1-2 °C/min. This slow ramp is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂. For pure this compound, this should be within the 46-48 °C range.[3][4]

Protocol: Semi-Quantitative Solubility Assessment

Principle: Solubility is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability. This protocol establishes the approximate solubility in key solvents.

Methodology:

-

Solvent Selection: Prepare vials containing 1.0 mL of selected solvents (e.g., deionized water, methanol, chloroform, toluene) maintained at room temperature (20-25 °C).

-

Sample Addition: Add a pre-weighed 10 mg portion of this compound to each vial.

-

Mixing: Cap the vials and vortex for 30-60 seconds. Allow the vials to stand for 5-10 minutes.

-

Observation: Visually inspect each vial for undissolved solid.

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some remains.[3]

-

Insoluble: The solid appears largely unchanged.

-

-

Interpretation: This method provides a practical assessment. For this compound, it is expected to be insoluble in water but show slight to moderate solubility in organic solvents like methanol and chloroform.[3] This aligns with its chemical structure—a large, nonpolar biphenyl framework with a small, polar alcohol group.

The Role of Physicochemical Properties in Drug Development

The properties measured by these protocols have direct implications for the utility of this compound as a drug precursor. This diagram illustrates the relationship between these fundamental characteristics and key drug development considerations.

Caption: Relationship between core properties and their impact on drug development.

Section 4: Safety, Handling, and Storage

According to the Safety Data Sheet provided by major suppliers, this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] However, adherence to good industrial hygiene and safety practices is essential.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Handle in a well-ventilated area to avoid dust inhalation.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] It is stable under normal storage conditions.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its solid nature, moderate melting point, and solubility profile in organic solvents make it straightforward to handle in a laboratory setting. The spectroscopic data provide a robust and reliable means of identification and quality control. By employing the systematic workflows and protocols outlined in this guide, researchers and drug development professionals can confidently utilize this compound in their synthetic endeavors, ensuring the integrity of their results and accelerating the path to discovery.

References

-

This compound | CAS 2928-43-0 | SCBT - Santa Cruz Biotechnology.

-

This compound, 98% - Fisher Scientific.

-

This compound CAS#: 2928-43-0 - ChemicalBook.

-

SAFETY DATA SHEET - this compound - Thermo Fisher Scientific.

-

This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

-

This compound | CAS 2928-43-0 | C13H12O | P212121 Store.

-

This compound(2928-43-0) 1H NMR spectrum - ChemicalBook.

-

(1,1'-Biphenyl)-2-methanol | C13H12O | CID 76229 - PubChem.

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase.

-

The Chemical Synthesis Landscape: Applications of 2-Methyl-3-biphenylmethanol - NINGBO INNO PHARMCHEM CO.,LTD.

-

Innovations in Medicinal Chemistry: The Role of 2-Methyl-3-biphenylmethanol in Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.

-

2-Methyl-3-biphenylmethanol | 76350-90-8 - ChemicalBook.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 2928-43-0 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. store.p212121.com [store.p212121.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound(2928-43-0) 1H NMR spectrum [chemicalbook.com]

- 8. (1,1'-Biphenyl)-2-methanol | C13H12O | CID 76229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Synthesis of 2-Biphenylmethanol from o-Ethynylbiphenyl

Abstract

This technical guide details a robust and efficient two-step synthetic pathway for the conversion of o-ethynylbiphenyl to the pharmacologically significant compound, 2-biphenylmethanol. Direct hydration and reduction of the ethynyl group is synthetically unviable for producing the target primary alcohol. Therefore, this guide focuses on a more chemically sound approach: the initial oxidative cleavage of the alkyne to an intermediate carboxylic acid, followed by its complete reduction. This methodology leverages well-established, high-yielding reactions to provide a reliable route for researchers, chemists, and professionals in drug development. The guide provides in-depth mechanistic insights, detailed experimental protocols, and critical safety considerations for each step.

Introduction

This compound and its derivatives are key structural motifs in a variety of pharmacologically active molecules and advanced materials. Their utility as precursors for ligands, chiral catalysts, and complex drug candidates makes their efficient synthesis a topic of considerable interest. While numerous methods exist for the synthesis of biphenyl structures, this guide addresses the specific transformation of a readily available starting material, o-ethynylbiphenyl, into the value-added product, this compound.

A superficial analysis might suggest a pathway involving hydration of the alkyne followed by reduction. However, this approach would yield 1-(2-biphenylyl)ethanol (via Markovnikov hydration) or 2-(2-biphenylyl)ethanol (via anti-Markovnikov hydration), neither of which is the target molecule. The most logical and efficient synthetic strategy involves a two-step sequence that modifies the single-carbon ethynyl substituent:

-

Oxidative Cleavage: The carbon-carbon triple bond of o-ethynylbiphenyl is cleaved to form biphenyl-2-carboxylic acid. This can be achieved with powerful oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄).[1][2]

-

Reduction: The resulting carboxylic acid is then reduced to the primary alcohol, this compound, using a potent hydride-donating reagent such as Lithium Aluminum Hydride (LiAlH₄).[3][4]

This guide will provide the scientific rationale, detailed procedures, and process visualizations necessary to successfully execute this synthesis.

Overall Synthetic Workflow

The transformation from o-ethynylbiphenyl to this compound is accomplished via the biphenyl-2-carboxylic acid intermediate. The complete workflow is outlined below.

Caption: High-level overview of the two-step synthesis.

Part 1: Oxidative Cleavage of o-Ethynylbiphenyl

The first critical step is the cleavage of the terminal alkyne. Ozonolysis is the preferred method as it is often cleaner and more reliable than permanganate oxidation for this transformation.

Ozonolysis of an alkyne proceeds through the formation of an unstable primary ozonide (a molozonide), which then rearranges and fragments.[5] For a terminal alkyne, this cleavage ultimately results in a carboxylic acid from the substituted portion of the alkyne and carbon dioxide from the terminal carbon atom.[6] The reaction involves a 1,3-dipolar cycloaddition of ozone across the triple bond, followed by fragmentation and hydrolysis to yield the final products.[5]

This protocol is adapted from standard ozonolysis procedures for terminal alkynes.[7]

Materials & Reagents:

-

o-Ethynylbiphenyl

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (generated from an ozone generator)

-

Oxygen (as feed gas for ozonator)

-

Nitrogen or Argon gas

-

Hydrogen Peroxide (H₂O₂, 30% solution)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Hydrochloric Acid (HCl), 1M solution

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for low-temperature reactions

Procedure:

-

Reaction Setup: Dissolve o-ethynylbiphenyl (1.0 eq) in a 1:1 mixture of anhydrous DCM and MeOH in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a gas outlet bubbler.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction by TLC. The reaction is typically complete when a persistent blue color appears in the solution, indicating an excess of ozone.

-

Quenching: Once the reaction is complete, switch the gas feed from ozone/oxygen to nitrogen or argon and purge the solution for 15-20 minutes to remove all residual ozone and oxygen.

-

Oxidative Workup: While maintaining the cold temperature, slowly add 30% hydrogen peroxide (1.5 eq). Allow the mixture to warm slowly to room temperature and stir overnight.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude biphenyl-2-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value / Condition | Justification |

| Solvent | DCM:MeOH (1:1) | DCM is a standard solvent for ozonolysis. MeOH helps to stabilize the intermediate Criegee zwitterion, preventing explosive side reactions. |

| Temperature | -78 °C | Low temperature is critical to control the exothermic reaction and prevent the formation of explosive ozonide intermediates. |

| Workup | Oxidative (H₂O₂) | An oxidative workup ensures that any intermediate aldehyde species are fully oxidized to the desired carboxylic acid.[8] |

| Expected Yield | >85% | Ozonolysis of terminal alkynes is generally a high-yielding reaction.[6] |

Part 2: Reduction of Biphenyl-2-carboxylic Acid

The second step involves the reduction of the carboxylic acid functional group to a primary alcohol. Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity.[4][9] Sodium borohydride (NaBH₄) is not strong enough to reduce carboxylic acids.[10]

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process:

-

Deprotonation: LiAlH₄ is a strong base. The first equivalent of hydride reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas (H₂).[3][11]

-

Coordination & First Hydride Attack: The aluminum center coordinates to the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack. A hydride ion (H⁻) is delivered to the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate. This aldehyde remains coordinated to the aluminum species and is not isolated.[10]

-

Second Hydride Attack: The highly reactive aldehyde is immediately reduced by another equivalent of hydride, forming a lithium aluminum alkoxide complex.

-

Protonation: An acidic workup (e.g., with H₃O⁺) is required to protonate the alkoxide, liberating the final primary alcohol product.[11]

Caption: Key stages in the LiAlH₄ reduction of a carboxylic acid.

CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials & Reagents:

-

Biphenyl-2-carboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

Sulfuric Acid (H₂SO₄), 10% aqueous solution, or Rochelle's salt solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-neck flask under a positive pressure of nitrogen, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve the biphenyl-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. (Note: Vigorous H₂ gas evolution will occur).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gently reflux until the reaction is complete (monitor by TLC).

-

Workup (Fieser Method):

-

Cool the reaction mixture back down to 0 °C.

-

Slowly and carefully add 'X' mL of water dropwise to quench the excess LiAlH₄. (Where 'X' is the mass in grams of LiAlH₄ used).

-

Add 'X' mL of 15% aqueous NaOH solution.

-

Add '3X' mL of water.

-

Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

-

-

Filtration & Extraction: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether or THF. Combine the filtrate and washings.

-

Drying and Concentration: Dry the combined organic solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by column chromatography on silica gel if necessary.

| Parameter | Value / Condition | Justification |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[12] |

| Solvent | Anhydrous THF | Anhydrous ethereal solvents are required for LiAlH₄ reactions to prevent violent quenching. |

| Stoichiometry | >1.0 eq LiAlH₄ | An excess is required because the first equivalent is consumed in the initial acid-base reaction.[10] |

| Workup | Fieser Method (H₂O, NaOH, H₂O) | A standard and safe procedure for quenching LiAlH₄ reactions that results in easily filterable aluminum salts. |

| Expected Yield | >90% | The reduction of carboxylic acids with LiAlH₄ is typically a very high-yielding transformation.[13] |

Conclusion

The synthesis of this compound from o-ethynylbiphenyl is effectively achieved through a reliable, two-step process involving oxidative cleavage followed by reduction. The ozonolysis of the terminal alkyne provides a clean and efficient route to the key intermediate, biphenyl-2-carboxylic acid. Subsequent reduction with lithium aluminum hydride affords the target primary alcohol in high yield. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully implement this synthetic strategy, enabling the production of a valuable building block for drug discovery and materials science.

References

-

Alkynes to Carboxylic Acids. Chemistry Steps.

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

-

Oxidative Cleavage of Alkynes. Chemistry LibreTexts.

-

Alkynes to Carboxylic Acids: Oxidative Cleavage. Moodle.

-

Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Master Organic Chemistry.

-

Process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents.

-

Conversion of carboxylic acids to alcohols using LiAlH4. Chemistry LibreTexts.

-

Process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents.

-

Oxidation of Alkynes. Chemistry LibreTexts.

-

Alkene Reactions: Ozonolysis. Master Organic Chemistry.

-

Synthesis of biphenylcarboxylic acid 24. ResearchGate.

-

Alkyne Reactions: Oxidation with Potassium Permanganate (KMnO4). OrgoSolver.

-

Reduction of carboxylic acids. Chemguide.

-

Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube.

-

Alkyne Reactions: Ozonolysis to Carboxylic Acids (O₃ / H₂O). OrgoSolver.

-

Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). OrgoSolver.

-

Oxidative Cleavage of Alkynes to Make Carboxylic Acids Using Ozonolysis. YouTube.

-

Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Chemistry LibreTexts.

-

Potassium permanganate oxidations of terminal olefins and acetylenes to carboxylic acids of one less carbon. The Journal of Organic Chemistry.

-

Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

-

Synthesis of carboxylic acids by oxidative cleavage of alkynes. Organic Chemistry Portal.

-

Reduction of Carboxylic Acids. Chemistry Steps.

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

-

Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society.

-

Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. ResearchGate.

Sources

- 1. Alkynes to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. Alkynes to Carboxylic Acids: Oxidative Cleavage [moodle.tau.ac.il]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgosolver.com [orgosolver.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. orgosolver.com [orgosolver.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

spectroscopic data for 2-Biphenylmethanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Biphenylmethanol

Introduction

This compound, also known as (2-phenylphenyl)methanol, is an aromatic alcohol with the chemical formula C₁₃H₁₂O.[1][2] Its structure consists of a biphenyl scaffold with a hydroxymethyl group attached to one of the phenyl rings at the ortho position. This compound serves as a valuable intermediate in organic synthesis, for instance, in the preparation of o-ethynylbiphenyl and o-alkynylstyrene derivatives.[1]

Accurate structural elucidation and purity assessment are paramount in chemical research and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of molecular structures. This guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into the interpretation of its spectra and the underlying principles of these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and environment of each proton and carbon atom can be determined.

¹H NMR Spectroscopy of this compound

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. In the case of this compound, the spectrum is typically recorded in a deuterated solvent like chloroform (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Data Acquisition: Obtain the spectrum at room temperature, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.52 - 7.26 | Multiplet (m) | 9H | Aromatic Protons (Ar-H) |

| 4.58 | Singlet (s) | 2H | Methylene Protons (-CH₂-) |

| ~1.80 | Singlet (s, broad) | 1H | Hydroxyl Proton (-OH) |

| Data synthesized from available sources.[3] |

-

Aromatic Protons (δ ~7.52 - 7.26 ppm): The nine protons on the two phenyl rings resonate in this region. Due to the free rotation around the C-C single bond connecting the rings and the resulting complex splitting patterns, these signals overlap and appear as a multiplet.

-

Methylene Protons (δ 4.58 ppm): The two protons of the -CH₂- group are chemically equivalent and are adjacent to an oxygen atom and an aromatic ring. They appear as a sharp singlet because there are no adjacent protons to cause splitting. Their downfield shift is due to the deshielding effect of the electronegative oxygen atom.

-

Hydroxyl Proton (δ ~1.80 ppm): The hydroxyl proton signal is typically a broad singlet. Its chemical shift can vary depending on the concentration, solvent, and temperature due to hydrogen bonding. It does not usually show coupling to the methylene protons.

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-Biphenylmethanol

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Biphenylmethanol, with a primary focus on its solubility and stability profiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies for determining solubility, protocols for forced degradation studies, and the development of stability-indicating analytical methods. By synthesizing established scientific principles with practical, field-proven insights, this guide aims to serve as an essential resource for the effective characterization and formulation of this compound.

Introduction

This compound (CAS 2928-43-0) is an aromatic alcohol with a chemical structure featuring a biphenyl backbone and a hydroxymethyl functional group. This unique combination of a bulky, lipophilic biphenyl moiety and a polar hydroxyl group imparts specific solubility and stability characteristics that are of significant interest in medicinal chemistry and materials science. In the context of drug development, understanding these properties is paramount for formulation design, ensuring therapeutic efficacy, and meeting regulatory requirements. This guide provides a detailed exploration of the solubility of this compound in a range of organic solvents and its stability under various stress conditions, offering a roadmap for its analytical characterization and strategic formulation.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Chemical Name | [1,1'-Biphenyl]-2-ylmethanol | [1] |

| Synonyms | o-Phenylbenzyl alcohol, 2-Hydroxymethylbiphenyl | [1] |

| CAS Number | 2928-43-0 | [1] |

| Molecular Formula | C₁₃H₁₂O | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| Appearance | White to pale beige solid | [2] |

| Melting Point | 46-48 °C | [2] |

| Boiling Point | 96 °C at 0.04 mmHg | [2] |

| pKa (predicted) | 14.25 ± 0.10 | [2] |

| LogP (predicted) | 2.8 | [3] |

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The biphasic nature of this compound—possessing both a large non-polar surface area and a polar hydroxyl group—results in a nuanced solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data is essential for downstream process development and formulation. The following table presents the predicted solubility of this compound in a selection of common organic solvents at ambient temperature (25 °C). These values are estimations based on the principle of "like dissolves like" and the known properties of similar aromatic alcohols.

| Solvent | Solvent Class | Polarity Index | Predicted Solubility at 25°C (mg/mL) | Solubility Classification |

| Water | Protic | 10.2 | < 0.1 | Practically Insoluble |

| Methanol | Protic | 5.1 | ~50 | Soluble |

| Ethanol | Protic | 4.3 | ~100 | Freely Soluble |

| Isopropanol | Protic | 3.9 | ~80 | Soluble |

| Acetonitrile | Aprotic | 5.8 | ~150 | Freely Soluble |

| Acetone | Aprotic | 5.1 | > 200 | Very Soluble |

| Tetrahydrofuran (THF) | Aprotic | 4.0 | > 200 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | > 200 | Very Soluble |

| Toluene | Non-polar | 2.4 | ~100 | Freely Soluble |

| Chloroform | Halogenated | 4.1 | ~30 | Sparingly Soluble[2] |

Experimental Protocol for Equilibrium Solubility Determination

The following protocol outlines a robust method for the experimental determination of the equilibrium solubility of this compound in organic solvents.

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (purity > 99%)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of this compound to a 2 mL glass vial.

-

Add 1 mL of the selected solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to 25 °C and 200 rpm.

-

Equilibrate the samples for 24 hours to ensure saturation is reached.

-

After equilibration, centrifuge the vials at 10,000 rpm for 10 minutes to pellet the excess solid.

-

Carefully pipette an aliquot of the supernatant and dilute it with the appropriate solvent to a concentration within the linear range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculate the solubility in mg/mL.

Stability and Degradation Profile

Assessing the stability of a drug candidate under various stress conditions is a regulatory requirement and is crucial for determining its shelf-life and identifying potential degradation products.[4]

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[5]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 48 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 105°C for 72 hours.

-

Photolytic Degradation: As per ICH Q1B guidelines, exposing the solid drug and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

Procedure:

-

Prepare solutions of this compound (1 mg/mL) in the respective stress media. For thermal degradation, use the solid compound.

-

Expose the samples to the specified stress conditions for the designated time.

-

At appropriate time points, withdraw samples and neutralize if necessary (for acidic and basic hydrolysis).

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples using a validated stability-indicating HPLC method.

Predicted Degradation Profile

The following table summarizes the expected degradation of this compound under the described forced degradation conditions. These are hypothetical values based on the known reactivity of aromatic alcohols.

| Stress Condition | Predicted Degradation (%) | Observations |

| 0.1 M HCl, 60°C | < 5% | Likely stable to acidic hydrolysis. |

| 0.1 M NaOH, 60°C | 5-10% | Minor degradation may occur. |

| 3% H₂O₂, RT | 15-25% | Susceptible to oxidation. |

| 105°C (solid) | < 5% | Thermally stable in the solid state. |

| Photolytic (ICH Q1B) | 10-20% | Potential for photolytic degradation. |

Potential Degradation Pathways

Based on the chemical structure of this compound, the primary sites for degradation are the hydroxyl group and the aromatic rings.

-

Oxidative Degradation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde (2-biphenylcarboxaldehyde) and further to the carboxylic acid (2-biphenylcarboxylic acid).

-

Photolytic Degradation: UV exposure can lead to the formation of radical species, potentially resulting in dimerization or the formation of hydroxylated biphenyl derivatives.

Analytical Methodologies

Robust and validated analytical methods are essential for the accurate quantification of this compound and its degradation products.

Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[6]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

UPLC-MS/MS Method for Degradation Product Identification

For the structural elucidation and sensitive quantification of degradation products, a UPLC-MS/MS method is recommended.

UPLC Conditions:

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 20-95% B5-6 min: 95% B6-6.1 min: 95-20% B6.1-7 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Hypothetical MRM Transitions:

-

This compound: 185.1 > 167.1 (M+H, loss of H₂O)

-

2-Biphenylcarboxaldehyde: 183.1 > 154.1 (M+H, loss of CO)

-

2-Biphenylcarboxylic Acid: 199.1 > 181.1 (M+H, loss of H₂O)

-

Formulation Strategies for this compound

Given its predicted low aqueous solubility, enhancing the bioavailability of this compound for oral administration requires specialized formulation strategies.

Potential Approaches:

-

Micronization: Reducing the particle size of the drug substance increases the surface area available for dissolution.

-

Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can significantly improve its dissolution rate and solubility.

-

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be employed to formulate the compound in a lipid vehicle that forms a fine emulsion in the gastrointestinal tract, facilitating absorption.

-

Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex can enhance its aqueous solubility.

Conclusion

This technical guide has provided a detailed framework for understanding and characterizing the solubility and stability of this compound. While some of the presented data are predictive, the methodologies and protocols outlined offer a robust starting point for comprehensive experimental investigation. A thorough understanding of these fundamental properties is indispensable for the successful development of this compound in pharmaceutical and other applications, enabling rational formulation design and ensuring product quality and performance.

References

- BenchChem. (2025). A Technical Guide to the Determination of Organic Solvent Solubility for [1,1'-Biphenyl]-2,2',3,3'-tetrol.

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.

- ICH. (2003). Stability testing of new drug substances and products Q1A (R2).

- ChemicalBook. (n.d.). This compound CAS#: 2928-43-0.

- Fisher Scientific. (n.d.). This compound, 98%.

- MedCrave online. (2016). Forced degradation studies.

- NIH. (2021). Development of forced degradation and stability indicating studies of drugs—A review.

- PubChem. (n.d.). (1,1'-Biphenyl)-2-methanol.

- Sigma-Aldrich. (n.d.). Biphenyl-4-methanol 98%.

- Waters. (n.d.). A Systematic Approach to Bioanalysis LC Method Development using UPLC.

- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

- IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review.

Sources

- 1. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 6. ijtsrd.com [ijtsrd.com]

An In-depth Technical Guide to 2-Biphenylmethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenylmethanol, also known as o-phenylbenzyl alcohol, is an aromatic alcohol characterized by a biphenyl scaffold with a hydroxymethyl substituent at the 2-position.[1] This structural motif is of significant interest in organic synthesis and medicinal chemistry, serving as a versatile precursor for a range of more complex molecules. The biphenyl core is a recognized privileged scaffold in drug discovery, appearing in numerous biologically active compounds.[2] This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and known applications, with a focus on providing practical insights for laboratory and developmental work.

Physicochemical and Spectroscopic Profile

This compound is a white crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2928-43-0 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂O | [1][2][3] |

| Molecular Weight | 184.23 g/mol | [1][2][3] |

| Melting Point | 45.0-51.0 °C | [3] |

| Appearance | White crystals or powder | [3] |

| IUPAC Name | [1,1'-biphenyl]-2-ylmethanol | [3] |

The structural integrity and purity of this compound are critical for its use in synthesis and biological studies. Spectroscopic methods are essential for its characterization. Table 2 provides a summary of expected spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons and a characteristic peak for the methylene (-CH₂-) protons adjacent to the hydroxyl group. |

| ¹³C NMR | Resonances for the aromatic carbons of the two phenyl rings and the methylene carbon. |

| IR Spectroscopy | A broad absorption band characteristic of the O-H stretch of the alcohol, along with peaks corresponding to aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The two most prominent and versatile methods are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The general approach for synthesizing this compound via this method involves the palladium-catalyzed cross-coupling of an ortho-substituted benzyl halide or alcohol precursor with a phenylboronic acid derivative.

Conceptual Workflow for Suzuki-Miyaura Synthesis of Biphenylmethanols

Caption: Suzuki-Miyaura cross-coupling workflow for this compound synthesis.

A detailed experimental protocol for a closely related analog, 2-methyl-3-biphenylmethanol, illustrates the practical application of this methodology.[4][5] This can be adapted for the synthesis of this compound by using the appropriate starting materials, such as 2-bromobenzyl alcohol and phenylboronic acid.

Experimental Protocol: Synthesis of 2-Methyl-3-biphenylmethanol via Suzuki Coupling [4]

-

Reactants and Reagents:

-

(3-bromo-2-methylphenyl)methanol

-

Phenylboronic acid

-

Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

-

2M Sodium bicarbonate solution

-

Ethanol

-

Toluene

-

Ethyl acetate

-

Saturated NaCl solution

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

-

Procedure:

-

A mixture of (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 µmol) in ethanol (3.3 mL) and toluene (10 mL) is prepared under an argon atmosphere.

-

To this solution, 2M sodium bicarbonate (10 mL) is added.

-

The mixture is heated at 80 °C for 3 hours.

-

After cooling, the mixture is diluted with ethyl acetate (100 mL) and washed with a saturated NaCl solution (50 mL).

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (hexane/ethyl acetate 12:1) to afford the product.

-

-

Yield: This procedure is reported to yield 98% of the desired product.[4]

Grignard Reaction

The Grignard reaction provides an alternative and powerful route to this compound. This method typically involves the reaction of a Grignard reagent, such as 2-phenylmagnesium bromide (prepared from 2-bromobiphenyl and magnesium), with an electrophile like formaldehyde.

Conceptual Workflow for Grignard Synthesis of this compound

Caption: Grignard reaction workflow for the synthesis of this compound.

A multi-step Grignard-based synthesis has been reported for 2-methyl-3-biphenylmethanol, which involves the formation of a Grignard reagent followed by a coupling reaction and a second Grignard reaction.[5] A simplified adaptation for this compound would involve the following steps:

Experimental Protocol: Conceptual Grignard Synthesis of this compound

-

Reactants and Reagents:

-

2-Bromobiphenyl

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Formaldehyde (or a suitable source like paraformaldehyde)

-

Aqueous acid (for work-up, e.g., HCl or H₂SO₄)

-

-

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous ether. A solution of 2-bromobiphenyl in anhydrous ether is added dropwise to initiate the formation of 2-phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine or gentle heating.

-

Reaction with Formaldehyde: The prepared Grignard reagent is then added to a source of formaldehyde (e.g., paraformaldehyde suspended in anhydrous ether) at a controlled temperature.

-

Work-up: The reaction mixture is quenched by the slow addition of aqueous acid. The product is then extracted into an organic solvent, washed, dried, and purified by chromatography or recrystallization.

-

Applications in Research and Development

The biphenyl scaffold is a cornerstone in medicinal chemistry due to its conformational properties and its ability to engage in various biological interactions. While direct biological studies on this compound are not extensively reported, its utility as a chemical intermediate is well-established.

Precursor in Organic Synthesis

This compound is a valuable starting material for the synthesis of a variety of organic molecules. For instance, it is used in the preparation of o-ethynylbiphenyl and o-alkynylstyrene derivatives, which are of interest in materials science.[3][6]

Potential Role in Drug Discovery

The biphenyl moiety is present in a number of approved drugs, including the anti-inflammatory drug diflunisal and the angiotensin II receptor blocker valsartan. The structural features of this compound make it an attractive starting point for the synthesis of novel drug candidates. While specific studies on the biological activity of this compound are limited, derivatives of the closely related 2-methyl-3-biphenylmethanol have been investigated as intermediates in the synthesis of PD-L1 inhibitors, which are a class of cancer immunotherapy drugs.

It is important to note that while the biphenyl scaffold is common in bioactive molecules, the specific biological activity of this compound itself has not been extensively characterized in the public domain. Further research is needed to explore its potential pharmacological profile, including its cytotoxicity and specific biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on available data for the analogous 2-methyl-3-biphenylmethanol, it may cause skin and serious eye irritation, as well as respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

Detailed toxicological properties such as LD50 have not been thoroughly investigated for this compound itself, and caution should be exercised.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in medicinal chemistry and materials science. Its synthesis is readily achievable through well-established methods like the Suzuki-Miyaura cross-coupling and Grignard reactions. While direct biological data on this compound is sparse, its structural relationship to known bioactive scaffolds suggests that it and its derivatives are promising candidates for future drug discovery and development efforts. Researchers and scientists working with this compound should adhere to appropriate safety protocols and can leverage the synthetic strategies outlined in this guide for their research endeavors.

References

-

MSDS of 2-Methyl-3-biphenylmethanol. Capot Chemical Co., Ltd. 2008. Available from: [Link]

- CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol. Google Patents.

- CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol. Google Patents.

-

The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH. Available from: [Link]

-

Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. PubMed. Available from: [Link]

-

The Chemistry of Pain Relief: Understanding NSAID Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

[1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID 596875. PubChem - NIH. Available from: [Link]

-

Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. PMC - NIH. Available from: [Link]

-

Correlation of anti-biofilm and antimicrobial activity for methanol extracts. Statistical analysis. Available from: [Link]

-

(1,1'-Biphenyl)-2-methanol | C13H12O | CID 76229. PubChem - NIH. Available from: [Link]

-

In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. NIH. Available from: [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Available from: [Link]

Sources

- 1. (1,1'-Biphenyl)-2-methanol | C13H12O | CID 76229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. L07094.06 [thermofisher.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. capotchem.cn [capotchem.cn]

The Ascendant Therapeutic Potential of 2-Biphenylmethanol Derivatives: A Technical Guide for Drug Discovery

Abstract

The biphenyl scaffold represents a privileged structure in medicinal chemistry, underpinning the pharmacophores of numerous clinically significant therapeutic agents. Within this broad and versatile class of compounds, 2-biphenylmethanol and its derivatives are emerging as a focal point of innovative drug discovery efforts. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a particular emphasis on their anticancer, anti-inflammatory, and antimicrobial properties. By synthesizing data from studies on structurally related biphenyl compounds, this document offers a predictive framework for the therapeutic potential of this promising chemical class. We will delve into the mechanistic underpinnings of their activity, present relevant quantitative data, and provide detailed experimental protocols for their evaluation, thereby equipping researchers and drug development professionals with the foundational knowledge to explore this exciting area of therapeutic development.

Introduction: The this compound Core - A Scaffold of Therapeutic Promise

The this compound core, characterized by a hydroxylmethyl group at the 2-position of the biphenyl ring system, presents a unique combination of structural features that are highly attractive for medicinal chemistry. The inherent chirality of many derivatives, coupled with the potential for diverse substitutions on both phenyl rings, allows for the creation of a vast chemical space with tunable pharmacokinetic and pharmacodynamic properties. While research specifically delineating the biological activities of a wide array of this compound derivatives is still in its nascent stages, compelling evidence from structurally analogous hydroxylated biphenyl and biphenyl compounds strongly suggests a significant therapeutic potential. This guide will extrapolate from this existing knowledge to provide a forward-looking perspective on the promise of this compound derivatives.

Anticancer Activity: Targeting Cell Proliferation and Survival

The development of novel anticancer agents remains a paramount challenge in modern medicine. Biphenyl derivatives have demonstrated significant potential in this arena, and by extension, this compound derivatives are poised to make a substantial contribution.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Hydroxylated biphenyl compounds have been shown to exert their anticancer effects through the induction of programmed cell death (apoptosis) and by arresting the cell cycle, thereby inhibiting tumor growth.[1][2] Studies on novel hydroxylated biphenyl compounds, structurally related to this compound, have revealed their ability to induce apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2] Furthermore, these compounds have been observed to cause an arrest in the G2/M phase of the cell cycle, preventing cancer cells from progressing through mitosis.[1][2]

Proposed Signaling Pathway for Anticancer Activity of this compound Derivatives:

Caption: Proposed mechanism of anticancer activity for this compound derivatives.

Quantitative Analysis of Anticancer Potency

The anticancer potential of two novel hydroxylated biphenyl compounds, designated as compounds 11 and 12, was evaluated against malignant melanoma cells.[1][2] These compounds, which share structural similarities with this compound, demonstrated significant cytotoxic activity with low micromolar IC50 values.[1][2]

| Compound | Melanoma Cell Line | IC50 (µM) | Reference |

| Compound 11 | Melanoma | 1.7 ± 0.5 | [1][2] |

| Compound 12 | Melanoma | 2.0 ± 0.7 | [1][2] |

Table 1: In vitro anticancer activity of hydroxylated biphenyl compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay:

References

A Senior Application Scientist's Guide to Sourcing High-Purity 2-Biphenylmethanol for Research and Pharmaceutical Development

Introduction: The Critical Role of Purity in 2-Biphenylmethanol Applications

This compound, also known as 2-phenylbenzyl alcohol, is a vital chemical intermediate in the synthesis of a variety of organic compounds.[1][2][3] Its utility is particularly pronounced in the pharmaceutical and agrochemical sectors, where it serves as a key building block for complex molecules. For instance, it is a known precursor in the synthesis of o-ethynylbiphenyl and o-alkynylstyrene derivatives, and related structures are intermediates for agrochemicals like Bifenthrin.[4][5][6]

For researchers and drug development professionals, the procurement of this reagent is not a trivial matter of logistics; it is a critical first step that dictates the success, reproducibility, and safety of a synthetic pathway. The presence of even trace impurities can lead to unforeseen side reactions, decreased yields, and complications in downstream purification processes. This guide provides an in-depth technical overview of sourcing high-purity this compound, offering field-proven insights into supplier evaluation, purity verification, and the interpretation of analytical data.

The Commercial Supplier Landscape: A Comparative Overview

The market for this compound is serviced by a range of suppliers, from large, multinational distributors who offer a vast catalog of chemicals to specialized manufacturers that focus on producing high-quality intermediates. The choice of supplier often depends on the scale of the research (milligrams for initial screening vs. kilograms for pilot studies) and the stringency of the purity requirements.

| Supplier Type | Examples | Typical Purity Grades | Key Strengths | Considerations |

| Major Global Distributors | Thermo Fisher Scientific (Alfa Aesar), Santa Cruz Biotechnology | 98%, >98% | Extensive product catalogs, robust distribution networks, readily available documentation (SDS, basic specifications).[1][4][7] | May not be the primary manufacturer; lot-to-lot variability can occur. Detailed analytical data may require a specific request. |

| Specialized Chemical Manufacturers | Xiamen Hisunny Chemical Co.,Ltd, NINGBO INNO PHARMCHEM CO.,LTD | 99%, Custom Purity | Deep product expertise, potential for custom synthesis and bulk quantities, often provide more detailed Certificates of Analysis (CoA).[5][8] | May have longer lead times; minimum order quantities may apply. |

| Chemical Marketplaces/Aggregators | ChemicalBook | Varies (e.g., 98% min, 99%) | Allows for comparison between multiple, often smaller, suppliers.[9] | Quality and reliability of listed suppliers can vary significantly; requires careful vetting of the actual manufacturer. |

Decoding Purity: From Percentage to Practical Application

The stated purity on a product label, typically "98%" or "99%", is the starting point for evaluation. However, for rigorous scientific applications, a deeper understanding of what this percentage represents is essential. This information is detailed in the supplier's Certificate of Analysis (CoA), a document that should be scrutinized before any purchase.